molecular formula C2H5NO2 B085821 Ethyl nitrite CAS No. 109-95-5

Ethyl nitrite

Cat. No. B085821
CAS RN: 109-95-5
M. Wt: 75.07 g/mol
InChI Key: QQZWEECEMNQSTG-UHFFFAOYSA-N
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Description

Ethyl nitrite is a compound of significant interest in various scientific fields due to its unique chemical and physical properties. Its formation, molecular structure, reactivity, and implications in both environmental and physiological contexts have been extensively studied. This report delves into the synthesis, molecular structure analysis, chemical reactions, and properties of ethyl nitrite, drawing from a range of scientific research to provide a comprehensive overview.

Synthesis Analysis

The synthesis of ethyl nitrite involves chemical reactions between ethanol and nitrous acid or its derivatives under specific conditions. Studies have shown that ethyl nitrite can be formed in vivo in the human stomach when dietary nitrate and ethanol are consumed together, releasing nitric oxide at physiological pH, which may impact gastric motility (Rocha et al., 2015). Another research avenue involves the kinetic study on the synthesis of ethyl nitrite by the reaction of ethanol, oxygen, and nitric oxide in a trickle bed reactor, demonstrating the efficiency of this process under controlled conditions (Wang & Li, 2010).

Molecular Structure Analysis

The molecular structure of ethyl nitrite has been explored through techniques such as molecular beam Fourier transform microwave spectroscopy, revealing the presence of different rotational isomers and providing insights into internal rotations within the molecule (Hansen et al., 1999). Such studies are crucial for understanding the reactivity and physical behavior of ethyl nitrite.

Chemical Reactions and Properties

Ethyl nitrite undergoes various chemical reactions that highlight its role in physiological and environmental processes. For instance, the reaction of ethyl nitrite with nitrite ions under acidic conditions has been studied, providing new insights into its reactivity and formation of novel compounds (Napolitano et al., 2002). Furthermore, the interaction between nitrophorin and nitrite, demonstrating the nitrite dismutase activity of nitrophorin, suggests important biological implications of ethyl nitrite (He et al., 2015).

Physical Properties Analysis

Research into the physical properties of ethyl nitrite, such as its thermochemical characteristics, has been conducted using computational quantum theory. This research provides detailed insights into the enthalpies of formation and stability of ethyl nitrite and its isomers, crucial for understanding its behavior under various conditions (Asatryan et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl nitrite, including its electrocatalytic activity for nitrite oxidation, have been explored through the development of nanocomposites. These studies demonstrate the potential application of ethyl nitrite in sensor technology and its role in environmental monitoring (Lin et al., 2010).

Scientific Research Applications

  • Oxygen Delivery and Blood Flow Regulation : Ethyl nitrite is involved in the production of nitric oxide in the stomach, impacting gastric motility and potentially influencing systemic effects through diffusion into blood vessels. This suggests a role in oxygen delivery and blood flow regulation (Rocha et al., 2015).

  • Detection in Biological Materials : A gas chromatographic method using ethyl nitrite has been proposed for detecting nitrites in blood and stomach contents. This highlights its application in medical diagnostics and forensic science (Iablochkin et al., 1999).

  • Genetic Health Hazards : Ethyl nitrite's mutagenic effectiveness compared to inorganic nitrite has been studied, emphasizing concerns about environmental pollution and genetic health hazards (Ehrenberg et al., 2009).

  • Lung Development and Disease Treatment : Research on newborn rats has shown that inhaled ethyl nitrite can prevent impairments in lung compliance and postnatal alveolar development caused by hyperoxia. This suggests potential therapeutic applications in respiratory medicine (Auten et al., 2007).

  • Blood Chemistry and Hemoglobin Interactions : Studies have explored how ethyl nitrite reacts with hemoglobin, affecting oxygen transport and blood chemistry. This research is significant for understanding blood physiology and developing treatments for blood-related disorders (Doyle et al., 1981).

  • Subarachnoid Hemorrhage Treatment : Enhancing S-nitrosylated hemoglobin via ethyl nitrite inhalation improved outcomes in a murine model of subarachnoid hemorrhage, pointing to potential clinical applications in neurology (Sheng et al., 2011).

  • Metabolite Analysis After Alcohol Consumption : Ethyl nitrite has been identified as a metabolite of ethanol in vivo, indicating its role in metabolic processes and potential implications for understanding alcohol's effects on the body (Deng et al., 2004).

  • Surgical Applications : Inclusion of ethyl nitrite in insufflation gas has been shown to maintain organ blood flow during laparoscopic surgery, suggesting its utility in surgical procedures (Shimazutsu et al., 2009).

Safety And Hazards

Ethyl nitrite is highly flammable . It causes serious eye irritation . It is less dense than water and insoluble in water . Vapors are heavier than air and narcotic in high concentrations . It produces toxic oxides of nitrogen during combustion . Methemoglobinemia is the primary toxic effect of ethyl nitrite .

Future Directions

There are ongoing studies on the hydrolysis kinetics of atmospheric organic nitrates . Understanding the chemistry of N-nitrosamines will be key to addressing these challenges . To facilitate such understanding, we focus in this Perspective on the structure, reactivity, and synthetic applications of N-nitrosamines with an emphasis on alkyl N-nitrosamines .

properties

IUPAC Name

ethyl nitrite
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InChI

InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3
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InChI Key

QQZWEECEMNQSTG-UHFFFAOYSA-N
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Canonical SMILES

CCON=O
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Molecular Formula

C2H5ONO, C2H5NO2
Record name ETHYL NITRITE, SOLUTION
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DSSTOX Substance ID

DTXSID9046574
Record name Ethyl nitrite
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Molecular Weight

75.07 g/mol
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Physical Description

Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid
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Boiling Point

63 °F at 760 mmHg (USCG, 1999), 17 °C
Record name ETHYL NITRITE, SOLUTION
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Flash Point

-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP)
Record name ETHYL NITRITE, SOLUTION
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Solubility

Slightly soluble in water; decomposes in water; miscible with alcohol, ether
Record name ETHYL NITRITE
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Density

0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C
Record name ETHYL NITRITE, SOLUTION
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Vapor Density

2.6
Record name ETHYL NITRITE
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Vapor Pressure

620.0 [mmHg]
Record name Ethyl nitrite
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Mechanism of Action

THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL.
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Product Name

Ethyl nitrite

Color/Form

Colorless or yellowish, clear liquid

CAS RN

109-95-5
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Melting Point

-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl nitrite
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Reactant of Route 2
Ethyl nitrite
Reactant of Route 3
Ethyl nitrite
Reactant of Route 4
Reactant of Route 4
Ethyl nitrite

Citations

For This Compound
3,220
Citations
AF Tuck - Journal of the Chemical Society, Faraday Transactions …, 1977 - pubs.rsc.org
… Commercial ethyl nitrite was used in some experiments ; in others, ethyl nitrite prepared by the reaction of nitrous acid with ethanol was useda2 No observable differences were …
Number of citations: 196 pubs.rsc.org
XS Deng, P Bludeau, RA Deitrich - Alcohol, 2004 - Elsevier
… animals, both ethyl nitrite and D 5 -ethyl nitrite were found … ethyl nitrite in liver was more than twice that of ethyl nitrite, indicating a possible isotope effect in the metabolism of ethyl nitrite…
Number of citations: 33 www.sciencedirect.com
L Batt, RT Milne, RD McCulloch - International Journal of …, 1977 - Wiley Online Library
The rate of decomposition of methyl nitrite (MN) has been studied in the presence of isobutane‐t‐BuH‐(167‐200C) and NO (170‐200C). In the presence of t‐BuH (∼0.9 atm), for low …
Number of citations: 130 onlinelibrary.wiley.com
B Gago, T Nyström, C Cavaleiro, BS Rocha… - Free Radical Biology …, 2008 - Elsevier
… , under acidic gastric conditions, ethyl nitrite is formed in µM … of • NO release from ethyl nitrite and the absence of … the potent smooth muscle relaxant ethyl nitrite. These findings reveal an …
Number of citations: 49 www.sciencedirect.com
MP Moya, AJ Gow, RM Califf, RN Goldberg, JS Stamler - The Lancet, 2002 - thelancet.com
Inhaled nitric oxide is used to alleviate pulmonary hypertension and hypoxaemia, but generates toxic free radicals and oxides of nitrogen (NO x ), which can cause rebound-hypoxia and …
Number of citations: 139 www.thelancet.com
PH Turner - Journal of the Chemical Society, Faraday Transactions …, 1979 - pubs.rsc.org
The microwave spectrum of ethyl nitrite shows the presence of three rotational isomers. Two rotamers correspond to text-decoration:underlinecis, trans[τ1(ON—OC)= 0, τ2(CC—ON)= …
Number of citations: 28 pubs.rsc.org
P Klaboe, D Jones, ER Lippincott - Spectrochimica Acta Part A: Molecular …, 1967 - Elsevier
… infrared spectra of methyl and ethyl nitrite in the gas, in … The Raman spectrum of ethyl nitrite was studied in solution. … presented and compared with ethyl nitrite and other primary nitrites. …
Number of citations: 43 www.sciencedirect.com
JW Goodeve - Transactions of the Faraday Society, 1934 - pubs.rsc.org
… The ultra-violet absorption spectrum of ethyl nitrite in alcoholic solution was examined semi-quantitatively by Harper and Macbeth,lo in the course of investigations of the colorations …
Number of citations: 12 pubs.rsc.org
JC MACDONALD, A Jonsson - Acta Chem. Scand. B, 1981 - researchgate.net
Gas chromatography–mass spectrometry demonstrates the presence of ethyl nitrite in the breath of volunteer subjects who smoke and drink concurrently. The mutagenic compound is …
Number of citations: 11 www.researchgate.net
BS Rocha, B Gago, RM Barbosa, C Cavaleiro… - Free Radical Biology …, 2015 - Elsevier
… ethyl nitrite was identified by GC–MS. Wistar rats were used to study the impact of ethyl nitrite … nitrosation of ethanol from alcoholic beverages in the human stomach yielding ethyl nitrite. …
Number of citations: 28 www.sciencedirect.com

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